N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 3-chlorobenzyl group and a 3-methyl-1H-pyrazol-1-yl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-chlorobenzyl chloride: This can be achieved by reacting 3-chlorobenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Synthesis of 3-methyl-1H-pyrazole: This can be synthesized by reacting 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.
Coupling Reaction: The final step involves coupling 3-chlorobenzyl chloride with 6-(3-methyl-1H-pyrazol-1-yl)nicotinic acid in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
- N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridine
- N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)benzamide
Uniqueness
N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is unique due to the presence of both the 3-chlorobenzyl and 3-methyl-1H-pyrazol-1-yl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to specific molecular targets and improve its stability and solubility compared to similar compounds.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12-7-8-22(21-12)16-6-5-14(11-19-16)17(23)20-10-13-3-2-4-15(18)9-13/h2-9,11H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISUYDACULGRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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